2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
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Description
“2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound. It has a molecular formula of CHClNOS and an average mass of 350.843 Da . It’s part of a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a ring of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,5-thiadiazoles, have been known to interact with various targets, including enzymes like urease .
Mode of Action
It’s worth noting that related compounds have shown to inhibit enzymes like urease, which catalyzes the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
Related compounds have been shown to interfere with the urease pathway, which plays a crucial role in the survival of certain bacteria .
Result of Action
Related compounds have shown to inhibit the activity of urease, an enzyme crucial for the survival of certain bacteria .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-13-9-5-4-8-12(13)10-22(19,20)15-14(17-18-21-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMCNDQECGQGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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